molecular formula C10H9NO2S2 B3894008 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- CAS No. 56676-53-0

4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-

Cat. No.: B3894008
CAS No.: 56676-53-0
M. Wt: 239.3 g/mol
InChI Key: RREGYXSCJUSZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazolidinone ring in this compound contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- typically involves the cyclocondensation of appropriate aldehydes, anilines, and mercaptoacetic acid. One common method is the one-pot cyclocondensation reaction, where the required aldehyde, aniline, and mercaptoacetic acid are reacted in the presence of a catalyst such as anhydrous zinc chloride in a solvent like PEG-400 .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Microwave-assisted synthesis is another approach that can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Scientific Research Applications

4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Thiazolidinone, 3-(4-methoxyphenyl)-2-thioxo-
  • 4-Thiazolidinone, 3-(3-chlorophenyl)-2-thioxo-
  • 4-Thiazolidinone, 3-(3-nitrophenyl)-2-thioxo-

Comparison:

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-8-4-2-3-7(5-8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREGYXSCJUSZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303568
Record name 4-thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56676-53-0
Record name NSC159099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-
Reactant of Route 2
Reactant of Route 2
4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-
Reactant of Route 4
Reactant of Route 4
4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-
Reactant of Route 5
Reactant of Route 5
4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-
Reactant of Route 6
Reactant of Route 6
4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.